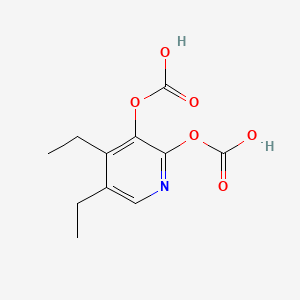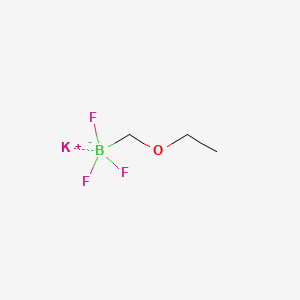
Defluoro Paliperidone
説明
科学的研究の応用
Psychopharmacology: Antipsychotic Efficacy
Defluoro Paliperidone has been studied for its antipsychotic properties, particularly in the treatment of schizophrenia. It acts on dopamine and serotonin receptors to alleviate symptoms such as hallucinations and delusions. Clinical trials have demonstrated its effectiveness in improving both positive and negative symptoms of schizophrenia, offering a potential alternative to existing antipsychotics with a different side effect profile .
Neuropharmacology: Neurotransmitter Modulation
Research in neuroscience has explored Defluoro Paliperidone’s impact on neurotransmitter systems beyond dopamine and serotonin. Its influence on glutamatergic and GABAergic systems is being investigated, which could contribute to a better understanding of its therapeutic effects and side effects in neurological disorders .
Clinical Psychiatry: Long-Acting Injectable Formulations
In psychiatry, the focus has been on developing long-acting injectable (LAI) formulations of Defluoro Paliperidone. LAIs provide more consistent drug levels and improve adherence in patients with chronic psychiatric conditions. Studies have compared the efficacy and safety of various dosing intervals, providing insights into optimal treatment regimens .
Pharmacokinetics: Absorption and Metabolism
Pharmacokinetic studies have examined how Defluoro Paliperidone is absorbed, distributed, metabolized, and excreted in the body. Understanding its pharmacokinetic profile is crucial for dose optimization and managing potential drug-drug interactions, which is particularly important for patients on polypharmacy .
Biochemistry: PFAS Destruction Technology
In the field of biochemistry, Defluoro Paliperidone’s defluorination process has been of interest. Technologies like DE-FLUORO™ are being developed to break down per- and polyfluoroalkyl substances (PFAS), which are environmental pollutants. The defluorination process of Defluoro Paliperidone could provide insights into sustainable methods for PFAS destruction .
Pharmacodynamics: Mechanism of Action
Defluoro Paliperidone’s mechanism of action is a key area of research in pharmacodynamics. Studies aim to elucidate how it interacts with various receptor subtypes, which can inform the development of more targeted therapies with fewer side effects for psychiatric disorders .
Clinical Trials: Efficacy and Safety
Clinical trials have been conducted to assess the efficacy and safety of Defluoro Paliperidone in various populations. These trials are essential for determining the therapeutic window, identifying adverse effects, and understanding the long-term impact of treatment on patients’ quality of life .
Environmental Science: Water Treatment Applications
Research in environmental science has investigated the use of Defluoro Paliperidone in water treatment applications. Its potential for removing harmful substances from water supplies, including PFAS, is being explored, which could lead to new methods for purifying drinking water and protecting ecosystems .
特性
IUPAC Name |
3-[2-[4-(1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O3/c1-15-17(23(29)27-11-4-6-19(28)22(27)24-15)10-14-26-12-8-16(9-13-26)21-18-5-2-3-7-20(18)30-25-21/h2-3,5,7,16,19,28H,4,6,8-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXLESNKOBLMFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C4=NOC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



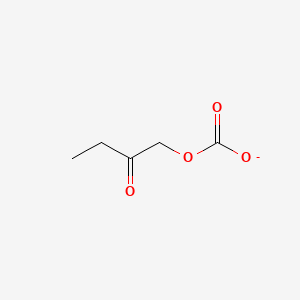



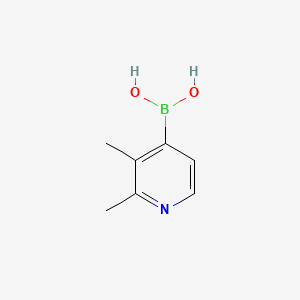

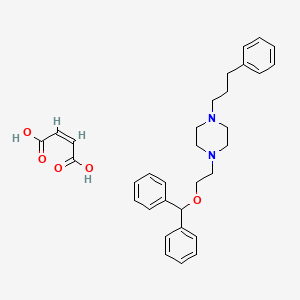

![1-[2-Nitro-3-(phenylmethoxy)phenyl]ethanone](/img/no-structure.png)

